LY2228820

概要

説明

ラリメチニブメシル酸塩は、p38 ミトゲン活性化タンパク質キナーゼ(MAPK)の選択的小分子阻害剤です。 これは、閉経後進行癌、成人グリオブラストーマ、卵管癌、転移性乳癌など、様々な種類の癌における潜在的な治療効果について研究されています .

2. 製法

ラリメチニブメシル酸塩の合成は、コアのイミダゾール構造の調製から始まる複数の工程を含みます。合成経路は通常、次の工程を含みます。

イミダゾール環の形成: これは、適切な前駆体を制御された条件下で反応させてイミダゾール環を形成することを伴います。

置換反応: 様々な置換基が、tert-ブチル基やフルオロフェニル基などの試薬を用いた置換反応によってイミダゾール環に導入されます。

ラリメチニブメシル酸塩の工業生産方法は、これらの合成経路を最適化された条件下でスケールアップし、高収率と高純度を確保することを伴います。

準備方法

The synthesis of Ralimetinib Mesylate involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:

Formation of the imidazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the imidazole ring.

Substitution reactions: Various substituents are introduced to the imidazole ring through substitution reactions, using reagents such as tert-butyl and fluorophenyl groups.

Mesylation: The final step involves the mesylation of the compound to form Ralimetinib Mesylate.

Industrial production methods for Ralimetinib Mesylate would involve scaling up these synthetic routes under optimized conditions to ensure high yield and purity.

化学反応の分析

ラリメチニブメシル酸塩は、次のような様々なタイプの化学反応を起こします。

酸化: 化合物は、特にイミダゾール環で酸化反応を起こす可能性があります。

還元: 還元反応は、分子内の様々な官能基で起こる可能性があります。

置換: 置換反応は、特に合成工程中に多く見られます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

化学: p38 MAPKの選択的阻害剤として、様々な生化学経路におけるこのキナーゼの役割を研究するために使用されます。

生物学: p38 MAPK阻害の細胞プロセス(細胞増殖、アポトーシス、サイトカイン産生など)への影響を調べるために使用されます。

科学的研究の応用

Chemistry: As a selective inhibitor of p38 MAPK, it is used to study the role of this kinase in various biochemical pathways.

Biology: It is used to investigate the effects of p38 MAPK inhibition on cellular processes, including cell proliferation, apoptosis, and cytokine production.

作用機序

ラリメチニブメシル酸塩は、p38 MAPK経路を選択的に阻害することで効果を発揮します。このキナーゼは、サイトカイン産生とストレスに対する細胞応答の調節に関与しています。 p38 MAPKを阻害することで、ラリメチニブメシル酸塩は、炎症性サイトカインの産生を抑制し、癌細胞の生存機構を阻害することができます . 分子標的は、p38 MAPKのαおよびβアイソフォームを含みます .

類似化合物との比較

ラリメチニブメシル酸塩は、フェニルイミダゾール類に属し、ベンゼン環がイミダゾール環に結合した多環芳香族化合物です。類似の化合物には次のようなものがあります。

フェニルイミダゾール: 類似の阻害特性を持つより単純な構造。

アミノイミダゾール: 類似のコア構造を持つが、置換基が異なる化合物。

アリールフルオライド: 芳香環にフッ素原子が付加された化合物.

ラリメチニブメシル酸塩は、その特定の置換パターンとp38 MAPKに対する高い選択性により、癌研究と治療において貴重なツールとなっています .

生物活性

LY2228820, also known as this compound dimesylate, is a highly selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the α and β isoforms. This compound has garnered attention in cancer research due to its potent biological activity against various tumor types and its ability to modulate the tumor microenvironment (TME). Below is a detailed examination of its biological activity, supported by data tables and research findings.

This compound functions primarily as an ATP-competitive inhibitor of p38 MAPK, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. By inhibiting p38 MAPK, this compound disrupts the signaling pathways that promote tumor growth and survival.

- IC50 Values :

- p38α: 5.3 nmol/L

- p38β: 3.2 nmol/L

- MK2 (in HeLa cells): 9.8 nmol/L

- TNF-α secretion in macrophages: 6.3 nmol/L

These values indicate a high potency of this compound against its targets, making it an attractive candidate for cancer therapy .

Cell Proliferation and Apoptosis

In various cell lines, including those with KRAS mutations, this compound has demonstrated significant inhibitory effects on cell proliferation when used alone or in combination with other agents such as MEK inhibitors.

- Combined Treatment Studies :

| Treatment | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound | 45 | 15 |

| Selumetinib | 40 | 10 |

| Combination | 20 | 30 |

Tumor Growth Inhibition

This compound has been evaluated in several animal models for its efficacy in inhibiting tumor growth. In studies involving B16-F10 melanoma and other tumor types such as non-small cell lung cancer (NSCLC), ovarian cancer, glioma, and breast cancer, this compound showed significant tumor growth delay.

- Dose-Dependent Effects :

| Tumor Model | Effective Dose (mg/kg) | Tumor Growth Delay (%) |

|---|---|---|

| B16-F10 Melanoma | 10 | 60 |

| NSCLC | 15 | 50 |

| Ovarian Cancer | 20 | 55 |

Anti-Angiogenic Activity

This compound also exhibits anti-angiogenic properties by inhibiting endothelial cell cord formation induced by proangiogenic factors such as VEGF and IL-6. This effect further supports its potential utility in cancer treatment by disrupting the blood supply to tumors.

- Inhibition of Angiogenesis :

Clinical Implications

Currently under clinical investigation, this compound's ability to inhibit p38 MAPK may provide new avenues for treating malignancies characterized by aberrant MAPK signaling. Its selective action minimizes off-target effects commonly associated with less specific inhibitors.

特性

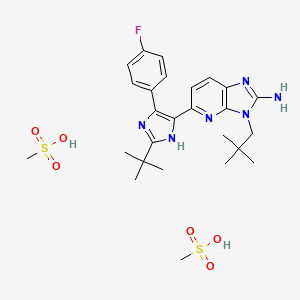

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。